REACTION_CXSMILES
|
C([O:3][C:4]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]1[N:16]2[CH:17]=[N:18][CH:19]=[C:15]2[CH:14]=[CH:13][CH:12]=1)=[O:5])C.[OH-].[Na+].Cl>C(O)C>[C:4]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]1[N:16]2[CH:17]=[N:18][CH:19]=[C:15]2[CH:14]=[CH:13][CH:12]=1)([OH:5])=[O:3] |f:1.2|
|
Name
|
5-(5-Ethoxycarbonylpentyl)-imidazo[1,5-a]pyridine
|
Quantity
|
1091 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)CCCCCC1=CC=CC=2N1C=NC2
|
Name
|
|
Quantity
|
2100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
420 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
With continued stirring
|
Type
|
ADDITION
|
Details
|
After complete addition the mixture
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Type
|
TEMPERATURE
|
Details
|
is warmed at 70° for 20 minutes, at which time a solution
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
CUSTOM
|
Details
|
the ethyl alcohol is partially removed by evaporation under reduced pressure
|
Type
|
WASH
|
Details
|
The resulting solution is washed with ethyl ether (1700 ml)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The product that crystallizes at 4° overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
is collected
|
Type
|
WASH
|
Details
|
washed first with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with ethyl ether (1000 ml), and dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CCCCCC1=CC=CC=2N1C=NC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |